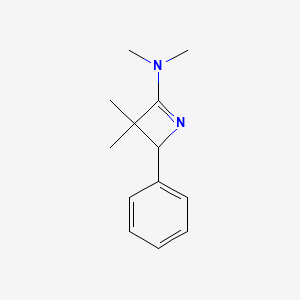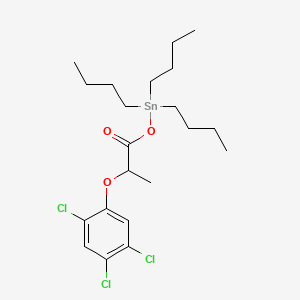
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is an organotin compound that combines the properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with tributyltin chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into tributyltin hydride and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide and chlorinated by-products.
Reduction: Tributyltin hydride and dechlorinated products.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.
Mechanism of Action
The mechanism of action of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular receptors and enzymes. The compound can bind to nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to alterations in gene expression and cellular metabolism. These interactions can result in various biological effects, including endocrine disruption and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- 2,4,5-Trichlorophenoxyacetic acid
Comparison
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is unique due to its combined properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. Unlike tributyltin oxide and tributyltin chloride, which are primarily used as biocides, this compound has additional applications in agriculture as a herbicide. Compared to 2,4,5-trichlorophenoxyacetic acid, it exhibits enhanced biological activity due to the presence of the tributyltin moiety.
Properties
CAS No. |
73940-89-3 |
|---|---|
Molecular Formula |
C21H33Cl3O3Sn |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
tributylstannyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.3C4H9.Sn/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3*1-3-4-2;/h2-4H,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
HRELQZYSLHZYPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


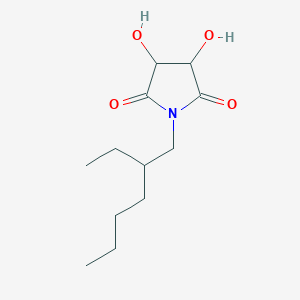
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
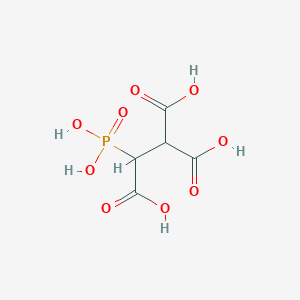

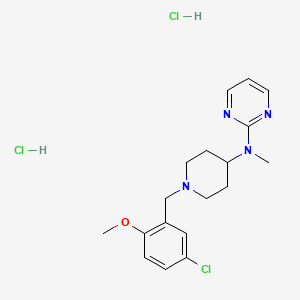
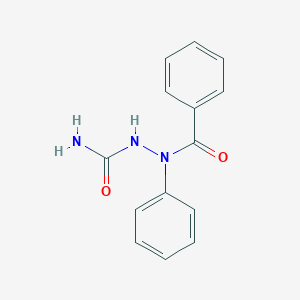
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
